2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan
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Overview
Description
2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan is an organic compound with a unique structure that combines a furan ring with a cyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan typically involves the reaction of furan with a suitable cyclopentadiene derivative under specific conditions. One common method involves the Diels-Alder reaction, where furan acts as the diene and the cyclopentadiene derivative acts as the dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring and the cyclopentadiene moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Shares the cyclopentadiene moiety but lacks the furan ring.
Furan: Contains the furan ring but does not have the cyclopentadiene moiety.
Butenolide: A γ-lactone with a 2-furanone skeleton, similar in structure but different in reactivity and applications.
Uniqueness
2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan is unique due to its combination of a furan ring and a cyclopentadiene moiety. This dual structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61721-70-8 |
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Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(3-ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-10-5-6-11(8-10)9-12-4-3-7-13-12/h2-9H,1H2 |
InChI Key |
UCUJMVYSIFARGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC2=CC=CO2)C=C1 |
Origin of Product |
United States |
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